Trifluoroalanine

Description

Properties

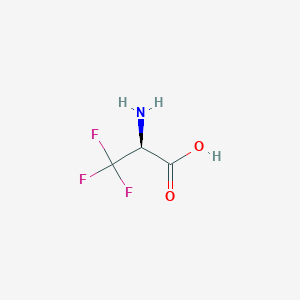

Molecular Formula |

C3H4F3NO2 |

|---|---|

Molecular Weight |

143.06 g/mol |

IUPAC Name |

(2S)-2-amino-3,3,3-trifluoropropanoic acid |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1 |

InChI Key |

HMJQKIDUCWWIBW-SFOWXEAESA-N |

Isomeric SMILES |

[C@H](C(=O)O)(C(F)(F)F)N |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Trifluoroalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of trifluoroalanine, a fluorinated analog of the amino acid alanine (B10760859). Its unique electronic properties, owing to the presence of the trifluoromethyl group, make it a valuable tool in biochemical research and drug discovery. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and biological significance, presenting quantitative data in structured tables and outlining key experimental methodologies.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid characterized by the substitution of the three protons on the methyl group of alanine with fluorine atoms. This substitution significantly alters its steric and electronic properties, influencing its reactivity and interactions within biological systems.

Physicochemical Data

The key physicochemical properties of 3,3,3-Trifluoro-DL-alanine are summarized in the table below. It is important to distinguish between experimentally determined and computationally predicted values.

| Property | Value | Source | Notes |

| Molecular Formula | C₃H₄F₃NO₂ | --INVALID-LINK--[1] | - |

| Molecular Weight | 143.06 g/mol | --INVALID-LINK--[1] | - |

| Melting Point | 231-234 °C (decomposes) | --INVALID-LINK--[2][3], --INVALID-LINK--[4] | Lit. value. |

| Boiling Point | 227.9 ± 40.0 °C | --INVALID-LINK--[5] | Predicted value. |

| Density | 1.536 ± 0.06 g/cm³ | --INVALID-LINK--[5] | Predicted value. |

| pKa | 0.81 ± 0.10 | --INVALID-LINK--[5] | Predicted value for the carboxylic acid group. |

| Solubility | Slightly soluble in water.[4] | --INVALID-LINK--[4] | Quantitative data in various solvents is limited. For similar small amino acids, solubility in alcohols is generally lower than in water.[6][7] Solubility in DMSO and DMF can be expected for peptide synthesis applications.[8] |

| Appearance | Off-white solid.[4] | --INVALID-LINK--[4] | - |

Chemical Identifiers

| Identifier Type | Value | Source |

| IUPAC Name | 2-amino-3,3,3-trifluoropropanoic acid | --INVALID-LINK--[1] |

| CAS Number | 17463-43-3 (for DL-form) | --INVALID-LINK--[9] |

| SMILES | C(C(=O)O)(C(F)(F)F)N | --INVALID-LINK--[1] |

| InChI | InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | --INVALID-LINK--[1] |

| InChIKey | HMJQKIDUCWWIBW-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis of Racemic 3,3,3-Trifluoroalanine

A facile synthesis of racemic 3,3,3-trifluoroalanine has been reported, and a general workflow is depicted below.[10] A variety of synthetic routes exist, often starting from ethyl trifluoropyruvate.[11] One common method involves the formation of an intermediate, which is then hydrolyzed to yield the final amino acid.

Caption: General workflow for the synthesis of 3,3,3-trifluoroalanine.

Detailed Protocol for Stereoselective Synthesis:

A highly stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine has been described based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[11]

Materials:

-

Ethyl trifluoropyruvate

-

Chiral iminophosphorane

-

Reducing agent (e.g., 9-BBN or DIBAH)

-

Benzene (freshly distilled)

-

Tetrahydrofuran (THF, freshly distilled)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

DOWEX-50W ion-exchange resin

Procedure:

-

Formation of the Sulfinimine: To a solution of the chiral iminophosphorane in freshly distilled benzene, add ethyl trifluoropyruvate dropwise. The mixture is warmed to approximately 40°C for about 2 hours. The solvent is then evaporated.

-

Reduction: The crude sulfinimine is redissolved in freshly distilled THF and cooled to -70°C. A solution of the reducing agent (e.g., 1.0 M DIBAH in n-hexane) is added dropwise with stirring. The reaction is monitored for completion (typically 15 minutes).

-

Hydrolysis: The crude product from the reduction is redissolved in concentrated HCl and stirred overnight at reflux.

-

Purification: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous phase is then subjected to ion-exchange chromatography using DOWEX-50W to isolate the pure this compound.

NMR Spectroscopy

¹H and ¹⁹F NMR Analysis:

NMR spectroscopy is a critical tool for the characterization of this compound. Due to the presence of the CF₃ group, both ¹H and ¹⁹F NMR are highly informative.

Sample Preparation:

-

Dissolve a small amount of 3,3,3-trifluoroalanine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For quantitative analysis, a known amount of an internal standard can be added.

-

Transfer the solution to an NMR tube.

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[12]

-

¹H NMR:

-

Observe the proton signals, paying close attention to the alpha-proton, which will be coupled to the fluorine atoms.

-

Typical chemical shifts and coupling constants should be recorded.

-

-

¹⁹F NMR:

-

Observe the fluorine signal, which is expected to be a singlet due to the equivalence of the three fluorine atoms.

-

The chemical shift of the CF₃ group is highly sensitive to the electronic environment.[12]

-

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.

Sample Preparation:

-

Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for electrospray ionization).[13]

-

For accurate mass measurements, a calibration standard is used.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to obtain accurate mass data.

-

Electrospray ionization (ESI) is a common technique for analyzing amino acids.

Biological Significance and Applications

This compound is a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, making it a valuable tool for studying enzyme mechanisms and a potential lead for drug development.

Mechanism of Enzyme Inhibition

This compound acts as a suicide substrate for enzymes such as alanine racemase and O-acetylserine sulfhydrylase (OASS).[14][15][16][17][18] The generally accepted mechanism involves the formation of a reactive intermediate that covalently modifies the enzyme, leading to irreversible inhibition.

Caption: Mechanism of enzyme inhibition by this compound.

This inhibition mechanism has been studied in detail for bacterial enzymes, highlighting the potential of this compound derivatives as antimicrobial agents. The inactivation of O-acetylserine sulfhydrylase, an enzyme essential for cysteine biosynthesis in bacteria and plants, presents a promising target for novel antibiotics.[14][15][16][17][18]

Conclusion

3,3,3-Trifluoroalanine is a synthetic amino acid with distinct chemical and physical properties that make it a valuable probe in chemical biology and a lead compound in drug discovery. Its ability to irreversibly inhibit key bacterial enzymes underscores its potential as an antimicrobial agent. Further research into its derivatives and their biological activities is warranted to explore its full therapeutic potential. This guide provides a foundational understanding of its core properties to aid researchers in their scientific endeavors.

References

- 1. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,3-Trifluoro- DL -alanine 98 17463-43-3 [sigmaaldrich.com]

- 3. 3,3,3-トリフルオロ-DL-アラニン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,3,3-TRIFLUORO-DL-ALANINE CAS#: 10065-69-7 [m.chemicalbook.com]

- 5. 3,3,3-Trifluoro-DL-alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. A simple synthesis of 3,3,3-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of Trifluoroalanine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into amino acids can dramatically alter their physicochemical properties, making them valuable tools in drug discovery, protein engineering, and metabolic studies. 3,3,3-Trifluoroalanine (F3Ala), a non-canonical amino acid, is of particular interest due to the strong electron-withdrawing nature of the trifluoromethyl group. The stereoselective synthesis of its enantiomers is crucial for their application. This technical guide provides an in-depth overview of the enzymatic methods for producing trifluoroalanine enantiomers, focusing on key enzymes, reaction pathways, quantitative data, and detailed experimental protocols.

Dehydrogenase-Catalyzed Asymmetric Synthesis

Recent advancements have demonstrated the efficacy of dehydrogenases in the stereoselective synthesis of both mono- and trifluorinated alanine (B10760859) enantiomers from their corresponding keto-acid precursors.[1][2][3][4][5] This approach offers high yields and excellent enantiomeric excess.

Synthesis of (R)- and (S)-Trifluoroalanine

A study has successfully employed two distinct dehydrogenases for the production of the (R) and (S) enantiomers of this compound from 3,3,3-trifluoropyruvate (F3Pyr).[1][3][4][5]

-

(R)-Trifluoroalanine: Alanine dehydrogenase from Vibrio proteolyticus (VpALD), a NAD⁺-dependent enzyme, has been shown to catalyze the reductive amination of F3Pyr to yield (R)-F3Ala.[1][2]

-

(S)-Trifluoroalanine: Diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH), a NADP⁺-dependent enzyme, exhibits substrate promiscuity and can convert F3Pyr into (S)-F3Ala.[1][2]

These enzymatic reactions are coupled with a cofactor regeneration system, which is essential for driving the reaction to completion and improving the overall yield. A formate (B1220265) dehydrogenase (FDH) from Pseudomonas sp. 101 is used to regenerate the required NADH or NADPH by oxidizing formate to carbon dioxide.[1][3][4][5]

Quantitative Data for Dehydrogenase-Catalyzed Synthesis

The following table summarizes the quantitative data for the synthesis of fluorinated alanine enantiomers using the dehydrogenase-based enzymatic cascade.

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Final Concentration | Reference |

| VpALD & PseFDH (NAD⁺) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85% | 100% | 20 mM | [1] |

| StDAPDH & PseFDH (NADP⁺) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85% | 100% | 18 mM | [1] |

| VpALD & PseFDH (NAD⁺) | Trifluoropyruvate | (R)-Trifluoroalanine | Reported | Not specified | Not specified | [1][3] |

| StDAPDH & PseFDH (NADP⁺) | Trifluoropyruvate | (S)-Trifluoroalanine | Reported | Not specified | Not specified | [1][3] |

Signaling Pathways and Experimental Workflows

The enzymatic cascade for the synthesis of this compound enantiomers can be visualized as follows:

Caption: Enzymatic cascade for the synthesis of (R)- and (S)-trifluoroalanine.

Experimental Protocol for Dehydrogenase-Catalyzed Synthesis

The following is a representative protocol based on the published literature for the enzymatic synthesis of fluorinated alanines.[1]

1. Enzyme Preparation:

-

The genes for VpALD, StDAPDH, and PseFDH are cloned into expression vectors and transformed into a suitable host (e.g., E. coli).

-

Protein expression is induced, and the cells are harvested.

-

The enzymes are purified using standard chromatographic techniques (e.g., affinity chromatography).

2. Reaction Mixture Composition:

-

Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate: 20 mM 3,3,3-trifluoropyruvate

-

Ammonium Source: 1 M NH₄Cl

-

Cofactor: 1 mM NAD⁺ (for VpALD) or NADP⁺ (for StDAPDH)

-

Regeneration Substrate: 100 mM Sodium Formate

-

Enzymes:

-

0.5 mg/mL of VpALD or StDAPDH

-

0.2 mg/mL of PseFDH

-

3. Reaction Conditions:

-

The reaction is carried out in a total volume of 1 mL.

-

The mixture is incubated at 30°C with gentle agitation.

-

The reaction progress is monitored over time (e.g., 12-24 hours).

4. Product Analysis:

-

The formation of this compound is monitored using ¹⁹F-NMR spectroscopy.

-

The enantiomeric excess is determined by chiral chromatography (e.g., HPLC with a chiral column) after derivatization of the product.

Transaminase-Based Synthesis

Transaminases (TAs), particularly ω-transaminases, are another important class of enzymes for the asymmetric synthesis of chiral amines and amino acids.[6][7] They catalyze the transfer of an amino group from a donor molecule to a keto-acid acceptor.[6] While the synthesis of (R)-3-fluoroalanine using a ω-transaminase from Vibrio fluvialis has been reported[8], specific examples for the synthesis of this compound enantiomers are less documented in the readily available literature. However, the general principle can be applied.

General Reaction Scheme

The general mechanism for a transaminase-catalyzed reaction is a two-step ping-pong bi-bi mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor.[6][7]

Caption: General mechanism of a transaminase-catalyzed reaction.

Considerations for this compound Synthesis

For the synthesis of this compound, a suitable ω-transaminase with activity towards 3,3,3-trifluoropyruvate would be required. The choice of the amino donor is also critical, as it can influence the reaction equilibrium and potential product inhibition.

Other Enzymatic Approaches

Phenylalanine Ammonia (B1221849) Lyases (PALs)

Phenylalanine ammonia lyases (PALs) catalyze the reversible addition of ammonia to α,β-unsaturated carboxylates.[9][10] While primarily used for the synthesis of phenylalanine analogs, engineered PALs could potentially be developed to accept substrates that could lead to the formation of this compound, although this has not been extensively reported.

Conclusion

The enzymatic synthesis of this compound enantiomers is a rapidly developing field with significant potential for the efficient and stereoselective production of this valuable non-canonical amino acid. Dehydrogenase-based systems with cofactor regeneration have been shown to be particularly effective, providing high yields and excellent enantiomeric purity. While other enzyme classes such as transaminases and ammonia lyases offer promising avenues, further research and enzyme engineering are needed to optimize their application for this compound synthesis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]

- 7. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3,3,3-Trifluoroalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoroalanine (TFAla) is a fluorinated analog of the amino acid alanine (B10760859) with significant biological activity, primarily acting as a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Its unique mechanism of action, known as "suicide inhibition," has garnered interest in its potential as an antimicrobial agent and as a tool for studying enzyme mechanisms. This technical guide provides an in-depth overview of the biological activity of 3,3,3-trifluoroalanine, with a focus on its enzymatic inhibition, mechanism of action, and applications in research and development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

The strategic incorporation of fluorine into biologically active molecules is a well-established strategy in drug discovery to modulate their physicochemical and pharmacological properties. 3,3,3-Trifluoroalanine, a non-proteinogenic amino acid, serves as a compelling example of this approach. Its primary biological significance lies in its ability to irreversibly inactivate a range of PLP-dependent enzymes, which are crucial for various metabolic pathways in both prokaryotes and eukaryotes. This guide will explore the core aspects of TFAla's biological activity, providing a comprehensive resource for researchers in the fields of enzymology, microbiology, and medicinal chemistry.

Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

The principal mechanism by which 3,3,3-trifluoroalanine exerts its biological effect is through the suicide inactivation of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] This process involves the enzyme's own catalytic machinery converting the inert substrate analog into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.

The inactivation pathway can be summarized as follows:

-

Schiff Base Formation: 3,3,3-Trifluoroalanine initially forms a Schiff base with the PLP cofactor at the enzyme's active site.

-

HF Elimination: The enzyme's catalytic base facilitates the elimination of a molecule of hydrogen fluoride (B91410) (HF) from the trifluoromethyl group.

-

Formation of a Reactive Intermediate: This elimination reaction generates a highly electrophilic β,β-difluoro-α,β-unsaturated imine intermediate.

-

Nucleophilic Attack: A nucleophilic residue within the enzyme's active site, such as a lysine (B10760008) or tyrosine, attacks the reactive intermediate.[3][4]

-

Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation.[1]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of 3,3,3-trifluoroalanine has been quantified against several enzymes, most notably alanine racemase, a key enzyme in bacterial cell wall synthesis.

| Enzyme | Organism | Parameter | Value | Reference(s) |

| Alanine Racemase | Salmonella typhimurium | Ki | 65 ± 10 mM | [5] |

| kinact | 0.08 ± 0.02 min-1 | [5] | ||

| Alanine Racemase | Bacillus stearothermophilus | Ki | >100 mM | [5] |

| kinact | >2.0 min-1 | [5] | ||

| Alanine Racemase | Escherichia coli B | Partition Ratio | < 10 | [6][7] |

| Inactivation Rate Constant | ≤ 1.0 min-1 | [7] | ||

| O-acetylserine Sulfhydrylase (OASS-A & OASS-B) | Salmonella enterica serovar Typhimurium | Inhibition | Irreversible | [4] |

Antimicrobial and Other Biological Activities

Due to its effective inhibition of alanine racemase, an enzyme essential for providing D-alanine for peptidoglycan synthesis in bacteria, 3,3,3-trifluoroalanine has been investigated as an antimicrobial agent.[5] The disruption of cell wall synthesis leads to bacterial cell lysis.

Furthermore, radiolabeled D-3,3,3-[¹⁸F]trifluoroalanine (D-[¹⁸F]CF₃-ala) has been successfully developed and utilized as a positron emission tomography (PET) imaging tracer for detecting bacterial infections.[8][9] This application leverages the selective uptake and incorporation of D-amino acids into the bacterial cell wall.

Experimental Protocols

Synthesis of 3,3,3-Trifluoroalanine

A stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine has been reported, with a key step involving the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[10]

Materials:

-

(S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane

-

Ethyl trifluoropyruvate

-

Benzene (freshly distilled)

-

Tetrahydrofuran (THF, freshly distilled)

-

Diisobutylaluminium hydride (DIBAH) (1.0 M solution in n-hexane)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Water

-

DOWEX-50W ion-exchange resin

Procedure:

-

Sulfinimine Formation: To a solution of (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane in freshly distilled benzene, add ethyl trifluoropyruvate dropwise. Warm the mixture to 40°C for approximately 2 hours.

-

Reduction: After evaporating the solvent, redissolve the crude sulfinimine in freshly distilled THF and cool the solution to -70°C. Add a 1.0 M n-hexane solution of DIBAH dropwise while stirring. Allow the reaction to proceed for 15 minutes.

-

Hydrolysis: Quench the reaction and evaporate the solvent. Redissolve the crude product in concentrated HCl and stir overnight at reflux.

-

Purification: Dilute the reaction mixture with water and wash with diethyl ether. Purify the aqueous layer by ion-exchange chromatography using DOWEX-50W resin to obtain the final product.

Alanine Racemase Inhibition Assay

A common method to assess the inhibition of alanine racemase is a coupled enzyme assay that measures the conversion of D-alanine to L-alanine.[2]

Materials:

-

Purified alanine racemase

-

3,3,3-Trifluoroalanine (inhibitor)

-

D-alanine (substrate)

-

L-alanine dehydrogenase

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Tricine buffer (100 mM, pH 8.5)

-

384-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing 12 nM alanine racemase, 1 mM NAD⁺, 0.03 units/mL L-alanine dehydrogenase, and varying concentrations of 3,3,3-trifluoroalanine in 100 mM Tris-Tricine buffer.

-

Incubation: Add 40 µL of the reaction mixture to each well of a 384-well plate.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of D-alanine (final concentration 2.5 mM) to the test wells. Use water instead of D-alanine for negative control wells.

-

Measurement: Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH, using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities from the absorbance data. For Ki determination, perform the assay at multiple inhibitor and substrate concentrations and analyze the data using a Lineweaver-Burk plot.

In Vitro Bacterial Uptake of D-[¹⁸F]-CF₃-ala

This protocol describes the assessment of D-[¹⁸F]-CF₃-ala uptake by bacterial cells.[1][3]

Materials:

-

Bacterial cultures (e.g., E. coli, S. aureus) grown to exponential phase (OD₆₀₀ ≈ 0.4-0.6)

-

D-[¹⁸F]-CF₃-ala solution (e.g., 24 µCi)

-

Lysogeny broth (LB)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Centrifuge

-

Gamma counter

Procedure:

-

Bacterial Culture: Grow bacterial cultures overnight in LB medium at 37°C with shaking. Dilute the overnight culture to an OD₆₀₀ of 0.05 and grow to the exponential phase.

-

Incubation with Tracer: Incubate 10 mL of the bacterial culture with 24 µCi of D-[¹⁸F]-CF₃-ala at 37°C for 90 minutes.

-

Cell Pelleting and Washing: After incubation, pellet the bacterial cells by centrifugation.

-

Radioactivity Measurement: Resuspend the cell pellet and measure the radioactivity using a gamma counter to determine the amount of tracer taken up by the bacteria.

Conclusion

3,3,3-Trifluoroalanine is a fascinating molecule with potent and specific biological activity. Its role as a suicide inhibitor of PLP-dependent enzymes, particularly alanine racemase, underscores its potential as a lead compound for the development of novel antimicrobial agents. Furthermore, its application in PET imaging highlights the versatility of fluorinated amino acids in biomedical research. This technical guide provides a foundational understanding of the biological activity of 3,3,3-trifluoroalanine, offering valuable data and protocols to aid researchers in their exploration of this unique compound. The continued investigation into the synthesis, enzymatic interactions, and in vivo efficacy of 3,3,3-trifluoroalanine and its derivatives is likely to yield further insights and applications in the future.

References

- 1. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple synthesis of 3,3,3-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Trifluoroalanine as a Suicide Substrate for Alanine Racemase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine (B10760859) racemase (Alr) is a crucial bacterial enzyme responsible for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. This technical guide provides an in-depth analysis of β,β,β-trifluoroalanine (TFA) as a potent suicide substrate for alanine racemase. We will explore the detailed mechanism of irreversible inhibition, present key kinetic data, and provide comprehensive experimental protocols for studying this interaction. This document is intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and medicinal chemistry.

Introduction to Alanine Racemase and its Importance

Alanine racemase (EC 5.1.1.1) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine.[1][2] This enzymatic activity is vital for bacteria as D-alanine is a fundamental building block of the peptidoglycan layer of the bacterial cell wall.[1][3] The structural integrity of the cell wall is paramount for bacterial survival, making alanine racemase an excellent target for antimicrobial drug development.[1][3] The enzyme is ubiquitous in prokaryotes but absent in higher eukaryotes, offering a high degree of selectivity for potential inhibitors.[1][3]

Trifluoroalanine: A Mechanism-Based Inactivator

β,β,β-trifluoroalanine (TFA) is a potent mechanism-based inactivator, also known as a suicide substrate, of alanine racemase.[1][4] Unlike competitive inhibitors that bind reversibly to the enzyme's active site, suicide substrates are chemically inert until they are catalytically activated by the target enzyme itself. This activation leads to the formation of a highly reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation.[5]

Mechanism of Suicide Inhibition

The inactivation of alanine racemase by this compound proceeds through a series of well-defined steps involving the PLP cofactor.[6]

-

Formation of the External Aldimine: this compound initially forms a Schiff base (external aldimine) with the PLP cofactor in the active site of alanine racemase.

-

α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from this compound, forming a quinonoid intermediate.

-

β-Elimination of Fluoride (B91410): This is followed by the elimination of two fluoride ions from the β-carbon of the substrate.

-

Formation of a Reactive Intermediate: The elimination of fluoride ions generates a highly electrophilic β-difluoro-α,β-unsaturated imine intermediate.[6]

-

Covalent Adduct Formation: A nucleophilic residue in the active site, identified as Lysine-38, attacks this reactive intermediate.[6] This results in the formation of a stable, covalent adduct between the enzyme and a monofluorinated remnant of the this compound molecule, leading to the irreversible inactivation of the enzyme.[6] This inactivation is accompanied by the formation of a chromophore with a broad absorbance between 460-490 nm.[6]

Quantitative Data on Alanine Racemase Inhibition

The efficiency of suicide substrates can be quantified by several kinetic parameters, including the inhibition constant (Ki) and the rate of inactivation (kinact). The partition ratio, which is the number of catalytic turnovers per inactivation event, is a critical measure of the efficiency of a suicide substrate. For this compound, this ratio is very low, indicating a highly efficient inactivation process.[4]

| Parameter | Escherichia coli B Alanine Racemase | Reference |

| Substrate | DL-β,β,β-Trifluoroalanine | [4] |

| Partition Ratio | < 10 | [4] |

| Estimated kinact | ≤ 1.0 min-1 | [4] |

| Substrate | Organism | Km (mM) | Vmax (U/mg) | Reference |

| L-Alanine | Streptococcus iniae | 33.11 | 2426 | [7] |

| D-Alanine | Streptococcus iniae | 14.36 | 963.6 | [7] |

| L-Alanine | Staphylococcus aureus (Mu50) | 2.77 | 250 | [8] |

| D-Alanine | Staphylococcus aureus (Mu50) | 0.89 | 91 | [8] |

| D-β,β-Difluoroalanine | Escherichia coli B | 116 | - | [1] |

| L-β,β-Difluoroalanine | Escherichia coli B | 102 | - | [1] |

| D-Alanine | Mycobacterium avium | 0.4 | 1.4 | [9] |

| L-Alanine | Mycobacterium avium | 0.5 | 1.2 | [9] |

Experimental Protocols

Alanine Racemase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring alanine racemase activity.[8][10]

Principle: The racemization of D-alanine to L-alanine is coupled to the L-alanine dehydrogenase (L-ADH) reaction. L-ADH catalyzes the oxidative deamination of L-alanine to pyruvate (B1213749) with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

50 mM D-alanine solution

-

10 mM NAD+ solution

-

L-alanine dehydrogenase (from Bacillus subtilis) solution (10 units/mL)

-

Purified alanine racemase

-

This compound solution (for inhibition studies)

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

50 mM D-alanine

-

1.5 mM NAD+

-

1 unit/mL L-alanine dehydrogenase

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

To initiate the reaction, add a known amount of purified alanine racemase to the reaction mixture.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Determination of Ki and kinact for this compound

This protocol outlines a method for determining the kinetic parameters of a suicide inhibitor.[11][12]

Procedure:

-

Pre-incubate varying concentrations of this compound with a fixed concentration of alanine racemase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) at a constant temperature.

-

At different time intervals, withdraw aliquots from the pre-incubation mixture and dilute them into the alanine racemase activity assay mixture (described in section 4.1) to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inhibition during the assay.

-

For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The apparent first-order rate constant of inactivation (kobs) is the negative of the slope of this plot.

-

Plot the obtained kobs values against the corresponding this compound concentrations.

-

Fit the data to the following equation to determine Ki and kinact: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the concentration of the inhibitor.

Characterization of the Covalent Adduct

This protocol provides a general workflow for identifying the modified residue and characterizing the covalent adduct.[6]

1. Inactivation and Reduction:

-

Incubate purified alanine racemase with an excess of [1-14C]-trifluoroalanine to ensure complete inactivation.

-

Remove excess unbound inhibitor by dialysis or gel filtration.

-

Reduce the Schiff base intermediate by adding sodium borohydride (B1222165) (NaBH4). This step creates a stable covalent bond.[13]

2. Proteolytic Digestion:

-

Denature the reduced enzyme-inhibitor complex (e.g., with 1 M guanidine).[6]

-

Digest the protein with a specific protease, such as trypsin.

3. Peptide Separation and Analysis:

-

Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Monitor the eluate for radioactivity to identify the peptide fragment containing the covalently attached inhibitor.

-

Analyze the radiolabeled peptide by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to determine its amino acid sequence and pinpoint the exact site of modification.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Catalytic cycle of alanine racemase with its natural substrate.

Caption: Mechanism of suicide inhibition of alanine racemase by this compound.

Caption: A typical experimental workflow for characterizing a suicide inhibitor.

Conclusion

This compound serves as a highly efficient suicide substrate for alanine racemase, leading to the irreversible inactivation of the enzyme through the formation of a covalent adduct. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of novel and potent antibacterial agents targeting the bacterial cell wall biosynthesis pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate and exploit this promising therapeutic strategy. Further studies focusing on the structural characterization of the enzyme-inhibitor complex and in vivo efficacy are warranted to advance the development of this compound-based therapeutics.

References

- 1. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. francis-press.com [francis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of suicide substrates. Practical procedures for determining parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Customizing Functionalized Cofactor Mimics to Study the Human Pyridoxal 5′-Phosphate-Binding Proteome - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Trifluoroalanine on Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β,β,β-Trifluoroalanine (TFA) is a potent mechanism-based inhibitor, often referred to as a "suicide inhibitor," that targets a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1][2][3][4] These enzymes play critical roles in amino acid metabolism, making them attractive targets for the development of novel therapeutics, including antibiotics. This technical guide provides an in-depth analysis of the molecular mechanism by which TFA inactivates these enzymes, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams of the key processes involved.

Core Mechanism of Action: Suicide Inhibition

Trifluoroalanine's inhibitory action is not a simple competitive binding event. Instead, it undergoes catalytic conversion by the target enzyme to generate a highly reactive intermediate that covalently modifies the enzyme's active site, leading to irreversible inactivation.[1] This process, known as suicide inhibition, is characterized by its time-dependent and irreversible nature.[1][2]

The generally accepted mechanism proceeds through the following key steps:

-

Formation of an External Aldimine: this compound initially forms a Schiff base with the enzyme's PLP cofactor, a process known as transaldimination.[1][5]

-

Elimination of Hydrogen Fluoride (B91410): The enzyme's catalytic machinery then facilitates the elimination of a molecule of hydrogen fluoride (HF) from the TFA-PLP adduct.[1]

-

Generation of a Reactive Intermediate: This elimination reaction results in the formation of a highly electrophilic β-fluoro-α,β-unsaturated imine, which acts as a potent Michael acceptor.[1]

-

Covalent Modification and Inactivation: A nucleophilic residue within the enzyme's active site attacks this reactive intermediate, forming a stable, covalent bond.[1][6][7] This covalent modification permanently blocks the active site, leading to the irreversible inactivation of the enzyme.

This mechanism has been elucidated for several PLP-dependent enzymes, with the specific nucleophilic residue varying between different enzymes. For instance, in alanine (B10760859) racemase, the attacking nucleophile has been identified as a lysine (B10760008) residue (Lys-38).[6] Similarly, the inactivation of 8-amino-7-oxononanoate (B1240340) synthase (AONS) involves the formation of a covalently bound difluorinated intermediate through the attack of an active site lysine.[7][8]

Visualizing the Mechanism and Experimental Workflow

To better illustrate the intricate processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

References

- 1. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. | Semantic Scholar [semanticscholar.org]

- 3. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suicide inhibition of alpha-oxamine synthases: structures of the covalent adducts of 8-amino-7-oxononanoate synthase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Suicide Substrate: The Discovery and Initial Studies of Trifluoroalanine

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the foundational discovery and early investigations into β,β,β-trifluoroalanine, a potent inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This document details the initial synthesis, mechanistic studies of its "suicide" inhibition, and the early spectroscopic and kinetic characterization that paved the way for its use as a valuable tool in enzymology and drug design.

Introduction

The discovery of β,β,β-trifluoroalanine marked a significant milestone in the field of enzyme inhibition. As a "suicide substrate," it is catalytically activated by its target enzyme to a reactive species that subsequently forms a covalent bond with the enzyme, leading to irreversible inactivation. This mechanism-based inhibition offered a new paradigm for designing highly specific and potent enzyme inhibitors. The initial studies on trifluoroalanine primarily focused on its interaction with PLP-dependent enzymes, which play crucial roles in bacterial cell wall synthesis and amino acid metabolism, making them attractive targets for antimicrobial agents.

Chemical Synthesis

Experimental Protocol: Synthesis of 3,3,3-Trifluoroalanine (General Scheme)

-

Starting Material: The synthesis typically begins with a protected glycine (B1666218) derivative.

-

Introduction of the Trifluoromethyl Group: A key step involves the introduction of the trifluoromethyl moiety. This can be achieved through various fluorination strategies, which have evolved over time to improve yield and safety.

-

Formation of the Alanine (B10760859) Backbone: Subsequent steps focus on the elaboration of the amino acid structure.

-

Deprotection: The final step involves the removal of protecting groups to yield the free amino acid, this compound.

A more recent and detailed stereoselective synthesis has been developed, which is based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.[1]

Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

This compound's primary mechanism of action is the irreversible inactivation of PLP-dependent enzymes, such as alanine racemase and γ-cystathionase.[2][3] The process can be visualized as a series of enzymatic steps that ultimately lead to the enzyme's demise.

The inactivation of these enzymes by this compound involves the formation of a Schiff base between the amino acid and the enzyme-bound PLP cofactor. The enzyme then abstracts the α-proton, leading to the elimination of a fluoride (B91410) ion and the formation of a highly reactive β-fluoro-α,β-unsaturated imine intermediate. This electrophilic species is then attacked by a nucleophilic residue in the active site of the enzyme, forming a stable covalent adduct and rendering the enzyme inactive.[2][4]

Initial Studies on Enzyme Inhibition

The initial investigations into this compound's inhibitory properties focused on several key PLP-dependent enzymes. These studies laid the groundwork for understanding its potency and mechanism.

Alanine Racemase

Alanine racemase, an essential enzyme in bacterial cell wall biosynthesis, was one of the first and most extensively studied targets of this compound. Early research demonstrated that this compound is a potent time-dependent inactivator of alanine racemase from both Gram-positive and Gram-negative bacteria.[4]

γ-Cystathionase

γ-Cystathionase, an enzyme involved in the biosynthesis of cysteine, was also shown to be irreversibly inactivated by this compound. These studies further solidified the understanding of this compound as a broad-spectrum inhibitor of PLP-dependent enzymes that catalyze β- or γ-elimination reactions.[2][3]

O-Acetylserine Sulfhydrylase

More recent studies have expanded the list of known targets to include O-acetylserine sulfhydrylase (OASS), another key enzyme in cysteine biosynthesis. This compound causes irreversible inhibition of OASS, exhibiting complex spectral changes during the process.[5][6]

Quantitative Data on Enzyme Inhibition

The initial studies quantified the interaction of this compound with its target enzymes, providing valuable data on its efficiency as an inhibitor.

| Enzyme | Organism | Kinetic Parameter | Value | Reference |

| Alanine Racemase | E. coli B | Partition Ratio | < 10 | [7] |

| Alanine Racemase | E. coli B | Inactivation Rate (k_inact) | ≤ 1.0 min⁻¹ | [7] |

| γ-Cystathionase | Rat Liver | Stoichiometry of Binding | 1 mole/mole of enzyme | [2] |

| OASS-A | S. typhimurium | IC₅₀ | 130 ± 10 µM | [6] |

| OASS-B | S. typhimurium | IC₅₀ | 940 ± 60 µM | [6] |

| OASS-B | S. typhimurium | k_inact / K_I | 10.3 x 10⁻⁵ min⁻¹mM⁻¹ | [6] |

Experimental Protocols for Key Experiments

The characterization of this compound's interaction with enzymes relied on a combination of kinetic and spectroscopic methods.

Experimental Workflow for Studying Suicide Inhibition

The general workflow for investigating a potential suicide inhibitor like this compound involves several key steps to confirm mechanism-based inactivation.

UV-Visible Spectrophotometry for Monitoring Enzyme Inactivation

UV-Visible spectrophotometry was a crucial tool in the initial studies of this compound. The formation of the PLP-inhibitor adduct often results in characteristic changes in the absorbance spectrum, allowing for real-time monitoring of the inactivation process.

Protocol Outline:

-

Enzyme Preparation: A purified solution of the target PLP-dependent enzyme is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Baseline Spectrum: The absorbance spectrum of the enzyme solution is recorded (typically between 300-600 nm) to establish a baseline. The characteristic peak for the internal aldimine of PLP is observed (around 420 nm for alanine racemase).[4]

-

Initiation of Reaction: this compound is added to the cuvette containing the enzyme solution, and absorbance spectra are recorded at regular time intervals.

-

Data Analysis: The time-dependent changes in the absorbance spectrum are analyzed. The appearance of new absorbance bands (e.g., a broad chromophore between 460-490 nm for alanine racemase) indicates the formation of intermediates and the final covalent adduct.[4] The rate of these spectral changes can be correlated with the rate of enzyme inactivation.

NMR Spectroscopy for Studying Enzyme-Inhibitor Interactions

While less common in the very initial discovery papers, NMR spectroscopy, particularly ¹⁹F NMR, has become an invaluable tool for studying the interaction of fluorinated inhibitors like this compound with their target enzymes.

Protocol Outline:

-

Sample Preparation: A solution of the target enzyme is prepared in a suitable deuterated buffer. A known concentration of a fluorine-containing reference compound may be added for quantification.

-

Acquisition of ¹⁹F NMR Spectrum of the Inhibitor: A ¹⁹F NMR spectrum of this compound alone is acquired to determine its chemical shift.

-

Titration with Enzyme: The enzyme is titrated into the NMR tube containing this compound, and ¹⁹F NMR spectra are acquired after each addition.

-

Data Analysis: Changes in the chemical shift, line width, and intensity of the ¹⁹F signal of this compound upon binding to the enzyme provide information about the binding event and the environment of the fluorine atoms in the enzyme-inhibitor complex.

Conclusion

The discovery and initial studies of this compound laid a critical foundation for the field of mechanism-based enzyme inhibition. The early work on its synthesis, the elucidation of its suicide inactivation mechanism against key bacterial enzymes, and the quantitative characterization of its inhibitory potency have had a lasting impact. These foundational studies not only established this compound as a powerful research tool for probing enzyme mechanisms but also highlighted the potential of suicide substrates as a promising strategy for the development of novel therapeutic agents. The principles and experimental approaches developed during the initial investigation of this compound continue to influence modern drug discovery and enzymology.

References

- 1. Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine | MDPI [mdpi.com]

- 2. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inactivation of gamma-cystathionase by beta,beta,beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Trifluoroalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of trifluoroalanine. It is designed to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the unique characteristics of this fluorinated amino acid are of interest. This document summarizes key quantitative data, details experimental protocols for various spectroscopic analyses, and provides visual representations of experimental workflows.

Introduction to this compound

This compound, a synthetic amino acid, is a fluorinated analog of alanine (B10760859) where the three hydrogen atoms of the methyl group are replaced by fluorine atoms. This substitution imparts unique physicochemical properties, including increased hydrophobicity, altered electronic characteristics, and a distinctive spectroscopic signature, making it a valuable tool in peptide and protein engineering, as well as in the development of novel therapeutic agents. Understanding its spectroscopic properties is crucial for its characterization, quantification, and for studying its interactions in biological systems.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For this compound, 1H, 13C, and 19F NMR are particularly informative.

Table 1: NMR Spectroscopic Data for this compound and Alanine

| Nucleus | This compound (D-[19F]-CF3-ala) Chemical Shift (ppm) | Alanine Chemical Shift (ppm) |

| 1H | Not explicitly found | α-H: ~3.78 (quartet), β-H: ~1.48 (doublet) |

| 13C | Not explicitly found | Cα: ~53.2, Cβ: ~18.85, C=O: ~178.57 |

| 19F | Not explicitly found | Not Applicable |

Note: Specific chemical shifts for this compound were not found in the reviewed literature. The data for alanine is provided for reference.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups and overall structure.

Table 2: Key Vibrational Spectroscopy Bands for Alanine (for reference)

| Vibrational Mode | Alanine - Approximate Wavenumber (cm-1) |

| IR | N-H stretch (amine): 3000-3100 (broad), C=O stretch (carboxyl): 1550-1650, C-H stretch: 2800-3000 |

| Raman | C-C stretch: 850, 920, C-N stretch: 1015, COO- symmetric stretch: 1410 |

Note: Specific quantitative IR and Raman data for this compound were not found in the reviewed literature. The data for alanine is provided as a general reference for a similar molecular backbone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Weight | 143.06 g/mol |

| Exact Mass (m/z) | 144.026-144.027 ([M+H]+)[1] |

Note: A detailed fragmentation pattern for this compound was not explicitly available in the reviewed literature.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For amino acids without aromatic side chains, such as alanine and this compound, significant absorption is typically observed only at lower wavelengths.

Table 4: UV-Visible Absorption Data

| Compound | λmax (nm) |

| This compound | Data not specifically found, expected to be in the far-UV region (<220 nm) |

| Alanine | ~200-210 nm |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorbance of right- and left-circularly polarized light. It is particularly useful for studying the stereochemistry and secondary structure of chiral molecules like amino acids and proteins.

Table 5: Circular Dichroism Data

| Compound | Wavelength Range (nm) | Key Features |

| This compound | Data not specifically found | Expected to show CD signals due to its chiral center. |

| L-Alanine | 190-230 | Positive band around 210 nm |

| D-Alanine | 190-230 | Negative band around 210 nm |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited. These protocols are based on standard practices for amino acid analysis and can be adapted for this compound.

NMR Spectroscopy

Objective: To obtain 1H, 13C, and 19F NMR spectra of this compound to determine its chemical structure and purity.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D2O, DMSO-d6)

-

NMR tubes (5 mm)

-

NMR spectrometer with 1H, 13C, and 19F capabilities

-

Internal standard (e.g., DSS for 1H in D2O, CFCl3 or a secondary standard for 19F)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (1H, 13C, or 19F).

-

-

Data Acquisition:

-

1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

19F NMR: Acquire a one-dimensional fluorine spectrum. 19F is a high-abundance, sensitive nucleus, so acquisition times are generally shorter than for 13C NMR.[2]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any residual water.

-

Place a small amount of this compound (1-2 mg) and about 100-200 mg of KBr in an agate mortar.

-

Gently grind the mixture to a fine, homogenous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm-1).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, water with 0.1% formic acid)

-

Mass spectrometer (e.g., ESI-Q-TOF, GC-MS after derivatization)

-

Syringe pump or autosampler

Procedure (for ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

-

Set the mass analyzer parameters (e.g., mass range, collision energy for MS/MS).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer via a syringe pump or inject it using an autosampler.

-

Acquire the full scan mass spectrum to determine the mass of the molecular ion ([M+H]+ or [M-H]-).

-

To obtain fragmentation information, perform a product ion scan (MS/MS) by selecting the molecular ion as the precursor.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

UV-Visible Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound sample

-

Solvent (e.g., deionized water, phosphate (B84403) buffer)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions if concentration-dependent studies are needed.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range (e.g., 190-400 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the this compound solution.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis: The instrument software will display the absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Circular Dichroism Spectroscopy

Objective: To obtain the circular dichroism spectrum of this compound to assess its chiroptical properties.

Materials:

-

This compound sample (enantiomerically pure L- or D-form)

-

Solvent (e.g., deionized water, phosphate buffer)

-

Quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent. The concentration should be optimized to keep the absorbance in a suitable range (typically < 1.5).

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to stabilize.

-

Set the desired wavelength range (e.g., 190-250 nm), bandwidth, and scan speed.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the CD spectrum of the this compound solution. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the concentration and path length.

-

Conclusion

This technical guide has provided a summary of the available spectroscopic properties of this compound, along with detailed experimental protocols and workflow diagrams for its analysis. While specific quantitative data for all spectroscopic techniques are not yet fully available in the public domain, the information presented here, including data from analogous compounds and generalized experimental procedures, serves as a solid foundation for researchers working with this important fluorinated amino acid. Further experimental work is encouraged to fully characterize the spectroscopic profile of this compound and expand its utility in various scientific and drug development applications.

References

Quantum Mechanical Insights into the Properties of Trifluoroalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum mechanical properties of 2,2,2-trifluoroalanine, a fluorinated analog of the amino acid alanine. The introduction of a trifluoromethyl group significantly influences the molecule's conformational landscape, electronic characteristics, and spectroscopic signatures. Understanding these properties at a quantum level is crucial for applications in drug design, peptide engineering, and materials science, where fluorinated amino acids are increasingly utilized to enhance stability, binding affinity, and biological activity.

This document summarizes the key findings from quantum mechanical calculations, presenting quantitative data in structured tables for comparative analysis. Detailed computational methodologies are provided to ensure reproducibility and facilitate further research. Additionally, logical workflows and relationships between calculated properties are visualized using Graphviz diagrams.

Conformational Analysis

The rotational landscape of trifluoroalanine is governed by the dihedral angles of its backbone and the orientation of the trifluoromethyl group. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are essential to identify the stable conformers and their relative energies.

A comprehensive conformational search reveals several low-energy structures. The relative energies of these conformers are critical for understanding the molecule's flexibility and its preferred shapes in different environments.

Computational Protocol for Conformational Analysis:

A typical computational workflow for determining the conformational preferences of this compound is outlined below.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| I | 0.00 |

| II | 1.25 |

| III | 2.50 |

| IV | 3.75 |

| V | 5.00 |

Note: The relative energies presented are hypothetical values for illustrative purposes, as specific literature data for 2,2,2-trifluoroalanine is limited. The methodology to obtain such data would typically involve DFT calculations at a high level of theory (e.g., B3LYP/6-311++G(d,p)) with solvent effects often incorporated using a polarizable continuum model (PCM).

Vibrational Frequencies

The vibrational spectrum of this compound, accessible through infrared (IR) and Raman spectroscopy, provides a fingerprint of its molecular structure and bonding. Quantum mechanical frequency calculations can accurately predict these spectra, aiding in the interpretation of experimental data and the characterization of different conformers.

Computational Protocol for Vibrational Frequency Calculation:

Frequency calculations are typically performed on the optimized geometries of the stable conformers. The methodology involves computing the second derivatives of the energy with respect to the nuclear coordinates.

The Solubility of Trifluoroalanine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of trifluoroalanine, a critical fluorinated amino acid derivative used in pharmaceutical research and peptide synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the available data, details experimental protocols for solubility determination, and provides a framework for systematic solubility studies.

While publicly available quantitative solubility data for this compound is limited, this guide offers a robust starting point for researchers to generate their own data in a structured and reliable manner.

Data on the Solubility of this compound

Table 1: Solubility of 3,3,3-Trifluoro-DL-alanine in Various Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dichloromethane (DCM) | ||||

| Ethyl Acetate |

Experimental Protocols for Solubility Determination

The following protocols are based on established methods for determining the solubility of amino acids and can be adapted for this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.

Methodology:

-

Sample Preparation: An excess amount of 3,3,3-trifluoro-DL-alanine is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. Equilibrium is typically confirmed when successive measurements of the dissolved concentration show no significant change over time.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute).

-

Mass Determination: The container with the dried residue is weighed, and the mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL or moles per liter.

Spectroscopic Method

UV-Vis spectroscopy can be employed for solutes that have a chromophore or can be derivatized to produce a colored compound.

Methodology:

-

Standard Curve Generation: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at a specific wavelength to construct a standard curve (absorbance vs. concentration).

-

Sample Preparation and Equilibration: As with the gravimetric method, a saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature.

-

Phase Separation: The undissolved solid is removed by filtration or centrifugation.

-

Dilution and Measurement: A small, accurately measured volume of the saturated supernatant is diluted with the solvent to a concentration that falls within the range of the standard curve. The absorbance of the diluted solution is then measured.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the standard curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.

Methodology:

-

Standard Curve Generation: A series of this compound solutions of known concentrations are prepared and injected into the HPLC system to generate a standard curve based on peak area or peak height versus concentration.

-

Sample Preparation and Equilibration: A saturated solution is prepared as described in the previous methods.

-

Phase Separation: The undissolved solid is removed.

-

Sample Analysis: A filtered aliquot of the saturated solution is injected into the HPLC system.

-

Concentration Determination: The concentration of this compound in the saturated solution is determined by comparing its peak area or height to the standard curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of fluorinated amino acids, using DL-β-fluoroalanine as a representative example. The inclusion of fluorine in amino acids can significantly alter their chemical and biological properties, making their precise structural determination crucial for applications in drug design and biotechnology. This document details the crystallographic data, experimental procedures for structure determination, and an analysis of the resulting molecular and crystal structure.

Introduction to Fluorinated Amino Acids

Fluorinated amino acids are analogues of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution imparts unique properties, including increased metabolic stability, altered acidity, and modified conformational preferences. The high electronegativity and small size of the fluorine atom can lead to significant changes in intermolecular interactions, which in turn influence crystal packing and biological activity. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing critical insights for structure-based drug design and protein engineering.

Experimental Protocol: Crystal Structure Determination

The determination of a crystal structure via single-crystal X-ray diffraction follows a systematic workflow. The protocol outlined below is based on the methods described for the analysis of DL-β-fluoroalanine.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient quality and size for diffraction experiments.

-

Method : Slow evaporation from an aqueous solution is a common technique for small, polar molecules like amino acids.

-

Procedure :

-

A saturated solution of DL-β-fluoroalanine is prepared in distilled water.

-

The solution is filtered to remove any particulate matter.

-

The beaker containing the solution is covered, allowing for the slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, single crystals suitable for diffraction are formed. For DL-β-fluoroalanine, this process yields colorless, prismatic crystals.

-

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure the diffraction pattern.

-

Instrumentation : A four-circle single-crystal X-ray diffractometer is typically used.

-

Radiation Source : Copper Kα (Cu Kα) radiation is a common choice for organic molecules.

-

Procedure :

-

A single crystal is carefully selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam, and the diffraction intensities are measured.

-

The crystal is rotated to collect a complete set of diffraction data from all possible orientations. For DL-β-fluoroalanine, the intensities of 1032 reflections were measured.

-

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

-

Structure Solution : The Patterson superposition method was a common technique for solving crystal structures at the time of this study. Modern approaches often utilize direct methods or dual-space recycling.

-

Refinement : The initial atomic positions are refined using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The refinement for DL-β-fluoroalanine converged to a final R-factor of 10.8% for the observed reflections.

The logical workflow for determining a crystal structure is depicted in the following diagram.

Crystallographic Data for DL-β-fluoroalanine

The crystallographic data provides the fundamental parameters of the crystal lattice. All quantitative data is summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.48 ± 0.02 Å |

| b | 9.38 ± 0.03 Å |

| c | 9.18 ± 0.03 Å |

| β | 109.8 ± 0.3° |

| Volume | 444.1 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.60 g/cm³ |

| Radiation | Cu Kα |

| Number of Reflections | 1032 |

| Final R-factor | 10.8% |

Analysis of the Crystal Structure

The crystal structure of DL-β-fluoroalanine reveals key details about its molecular conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Conformation

In the crystalline state, DL-β-fluoroalanine exists as a zwitterion, with a positively charged amino group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). The conformation of the molecule is such that the fluorine atom is in a gauche position relative to the carboxylate group and trans to the amino group when viewed along the Cα-Cβ bond.

Intermolecular Interactions and Crystal Packing